molecular formula C26H22N4O5 B3003142 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one CAS No. 1207009-32-2

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one

カタログ番号: B3003142
CAS番号: 1207009-32-2
分子量: 470.485
InChIキー: QLSVRCRNDGBKRC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazinone core fused with a 1,2,4-oxadiazole ring. The molecule is substituted with methoxy and ethoxy groups on aromatic rings, which influence its electronic, steric, and solubility properties. The 1,2,4-oxadiazole moiety is a pharmacophoric element known for enhancing biological activity in medicinal chemistry, such as antimicrobial, antitumor, or anti-inflammatory effects .

特性

IUPAC Name

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O5/c1-4-34-21-14-9-16(15-22(21)33-3)24-27-25(35-29-24)23-19-7-5-6-8-20(19)26(31)30(28-23)17-10-12-18(32-2)13-11-17/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSVRCRNDGBKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Target of Action

A related compound has shown potency against breast cancer throughERα inhibition . ERα, or Estrogen Receptor alpha, is a receptor that is activated by the hormone estrogen and is involved in various physiological processes, including the development and progression of breast cancer.

Mode of Action

It is suggested that the compound exhibits a more negative value of binding free energy than tamoxifen, a commonly used drug for treating breast cancer. This suggests that the compound may have a strong affinity for its target, potentially leading to a potent inhibitory effect.

Biochemical Pathways

Given its potential role in erα inhibition, it may affect pathways related to estrogen signaling, which plays a crucial role in the growth and development of certain types of breast cancer.

Result of Action

Based on the studies, it can be predicted that the compound has a cytotoxic activity potency against breast cancer through erα inhibition. This suggests that the compound may induce cell death in cancer cells, thereby inhibiting tumor growth.

生物活性

The compound 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one is a complex organic molecule that belongs to the class of phthalazinones and oxadiazoles. Its unique structure suggests potential biological activities, which have been the focus of various scientific investigations. This article reviews the biological activity of this compound, including its mechanisms of action, effects on different biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O4C_{23}H_{22}N_{4}O_{4}, with a molecular weight of approximately 406.45 g/mol. The structural features include:

  • Oxadiazole ring : Known for its diverse biological properties.
  • Phthalazinone core : Implicated in various pharmacological activities.
  • Methoxy and ethoxy substituents : Potentially enhance lipophilicity and bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including carbonic anhydrases (CAs). Inhibition of CAs can lead to therapeutic effects in conditions like glaucoma and cancer .
  • Antioxidant Activity : The presence of methoxy groups may provide antioxidant properties, which can protect cells from oxidative stress .
  • Antimicrobial Properties : Preliminary studies suggest that similar compounds exhibit antimicrobial activity, indicating potential applications in treating infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits carbonic anhydrases with IC50 values < 1 µM
Antioxidant ActivityReduces oxidative stress markers in vitro
Antimicrobial EffectsExhibits activity against Gram-positive bacteria

Case Study 1: Inhibition of Carbonic Anhydrase

A study evaluated the inhibitory effects of various substituted oxadiazoles on carbonic anhydrase isoforms. The compound demonstrated significant inhibitory activity with an IC50 value in the submicromolar range, indicating strong potential as a therapeutic agent for conditions requiring CA inhibition .

Case Study 2: Antioxidant Efficacy

In vitro assays assessed the antioxidant capacity of related compounds, revealing that those with similar structural motifs significantly reduced reactive oxygen species (ROS) levels in human cell lines. This suggests a protective effect against cellular damage and implications for diseases associated with oxidative stress .

Case Study 3: Antimicrobial Activity

Research into the antimicrobial properties of oxadiazole derivatives highlighted that compounds similar to this compound exhibited notable activity against various bacterial strains, supporting further investigation into their use as antimicrobial agents .

類似化合物との比較

Comparison with Similar Compounds

To contextualize its properties, we compare this compound with structurally related derivatives (Table 1).

Table 1: Comparison of Structural and Functional Attributes

Compound Name Substituents (Oxadiazole/Phthalazinone) Molecular Weight (g/mol) Reported Activity/Application Key Synthetic Method References
4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one 4-Ethoxy-3-methoxyphenyl; 4-methoxyphenyl 498.47 Under investigation (no explicit data) Cyclocondensation of amidoximes
2-(4-Ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one 3,4,5-Trimethoxyphenyl; 4-ethylphenyl 470.48 Anticancer (in vitro cytotoxicity) Microwave-assisted synthesis
4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one 3-Bromophenyl; phenyl 422.25 Kinase inhibition (preliminary assays) POCl3-mediated cyclization
4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one 3,4-Dimethylphenyl; unsubstituted 322.34 Material science (fluorescence studies) Solvothermal reaction

Key Observations

Substituent Effects :

  • The ethoxy and methoxy groups in the target compound enhance solubility compared to bromo- or methyl-substituted analogs (e.g., ). These electron-donating groups may also modulate metabolic stability.
  • Trimethoxyphenyl substituents (as in the second compound) are associated with improved anticancer activity due to enhanced π-π stacking with biological targets .

The ethylphenyl-trimethoxyphenyl analog demonstrates cytotoxicity against cancer cell lines (IC50: 2–8 µM), highlighting the importance of aromatic substitution patterns .

Synthetic Methods :

  • The target compound is synthesized via cyclocondensation of amidoximes with carbonyl precursors, a common route for 1,2,4-oxadiazoles .
  • In contrast, brominated analogs often require halogenation steps (e.g., using PCl5/POCl3), which introduce regioselectivity challenges .

The target compound’s methoxy/ethoxy groups likely stabilize the molecule, favoring pharmacokinetic longevity.

Structural-Activity Relationships (SAR)

  • Oxadiazole Position: 1,2,4-Oxadiazoles at the 4-position of phthalazinone (as in all compared compounds) maintain planar geometry critical for target binding .
  • Aromatic Substitution : Methoxy groups at para positions (e.g., 4-methoxyphenyl) improve membrane permeability compared to ortho/meta substitutions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。